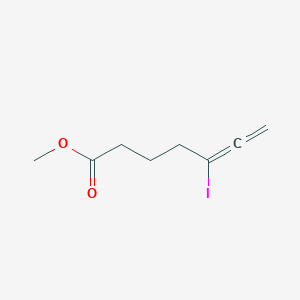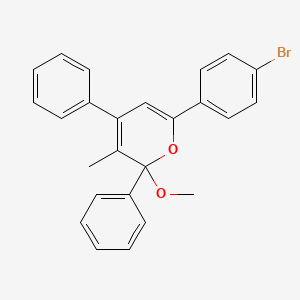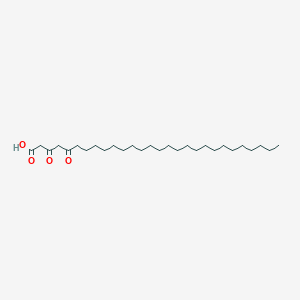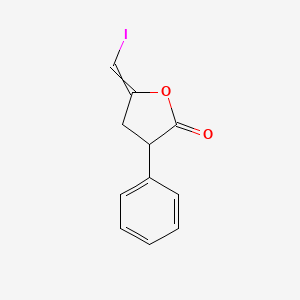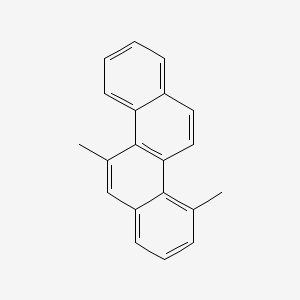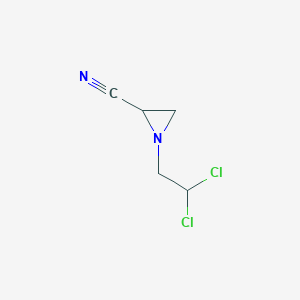
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their structure
Vorbereitungsmethoden
The synthesis of 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile typically involves the cyclization of 2-chloroethylamine derivatives. One common method includes the amination of 1,2-dichloroethane followed by cyclization to form the aziridine ring . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile undergoes various types of chemical reactions, primarily due to the high strain energy of the aziridine ring. Some of the common reactions include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as thiols, amines, and alcohols, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic substitutions.
Substitution Reactions: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile has found applications in various fields of scientific research:
Wirkmechanismus
The mechanism of action of 1-(2,2-Dichloroethyl)aziridine-2-carbonitrile primarily involves the alkylation of nucleophilic sites in biological molecules. The aziridine ring’s high strain energy makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This alkylation can disrupt normal cellular functions, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Dichloroethyl)aziridine-2-carbonitrile can be compared with other aziridine derivatives such as aziridine-2-carboxamide and aziridine-2-carboxylates. While all these compounds share the aziridine ring, their reactivity and applications can vary significantly:
Aziridine-2-carboxamide: Known for its anticancer properties and lower toxicity.
Aziridine-2-carboxylates: Used as chiral building blocks in organic synthesis.
Eigenschaften
CAS-Nummer |
75985-21-6 |
|---|---|
Molekularformel |
C5H6Cl2N2 |
Molekulargewicht |
165.02 g/mol |
IUPAC-Name |
1-(2,2-dichloroethyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C5H6Cl2N2/c6-5(7)3-9-2-4(9)1-8/h4-5H,2-3H2 |
InChI-Schlüssel |
FLWGCYLFRPRTGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N1CC(Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


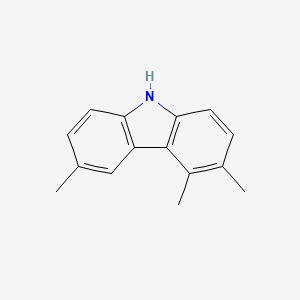
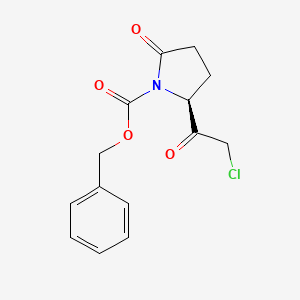
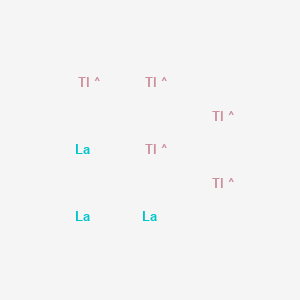
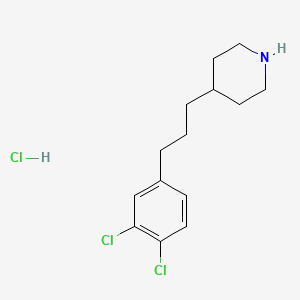


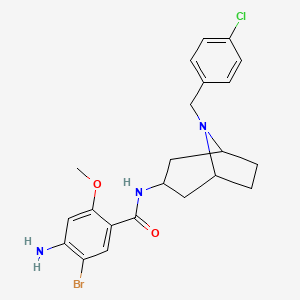
![N-[2-(3-butyl-1,3-diazinan-1-yl)ethyl]-N-phenylpropanamide;oxalic acid](/img/structure/B14436158.png)
![3-Nitro-2-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14436173.png)
